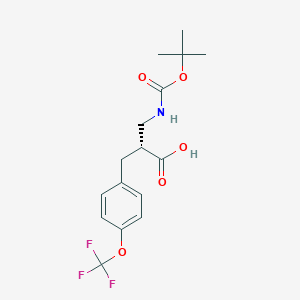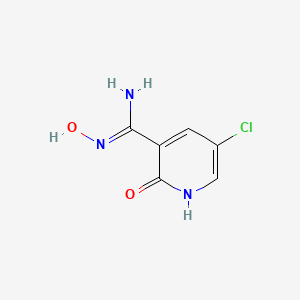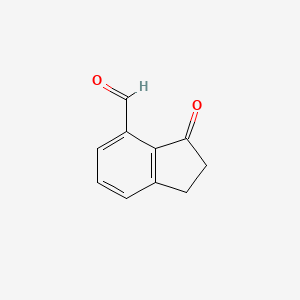
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the m-tolyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between maleic anhydride and aromatic amines can lead to the formation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure and high-temperature conditions in the presence of catalysts. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst can yield pyrrolidine .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Medicine: It serves as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
(3R,4R)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the m-tolyl group, which can impart distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(3R,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1 |
Clave InChI |
UDNDGSKOCKZZPN-QWRGUYRKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@@H]2CNC[C@@H]2C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)C2CNCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)




![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)






